molecular formula C34H24N2O8 B8197764 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid

Cat. No.: B8197764
M. Wt: 588.6 g/mol
InChI Key: UBNQFWCYYJTPNA-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid (hereafter referred to as Mc) is a tetratopic carboxylic acid ligand characterized by a central 1,4-phenylenebis(azanetriyl) core linked to four benzoic acid groups. This compound is synthesized via an aromatic nucleophilic fluor-displacement reaction of 4-fluorobenzonitrile with aniline derivatives, followed by alkaline hydrolysis of the dinitrile intermediate . Key spectral data include FTIR peaks at 1682 cm⁻¹ (C=O) and 3378 cm⁻¹ (O–H), with a high melting point of 287–290°C, indicative of thermal stability . Its structure is confirmed by ¹H and ¹³C NMR, showing aromatic proton signals at δ 7.91 (d, 8H) and δ 6.52 (s, 4H), and carboxylic carbon resonances at δ 166.78 . Mc is widely used in metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs) due to its rigid, symmetrical geometry and multiple coordination sites .

Properties

IUPAC Name

4-(4-carboxy-N-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]anilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNQFWCYYJTPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

  • Step 1: Coupling Reaction

    • Substrate : p-Phenylenediamine

    • Catalyst : Pd(OAc)₂ (palladium acetate)

    • Ligand : P(t-Bu)₃ (tris(tert-butyl)phosphine)

    • Base : Sodium tert-butoxide

    • Solvent : Toluene

    • Conditions : 75°C for 24 hours

    • Yield : 48%

  • Step 2: Deprotection or Hydrolysis

    • Reagent : Trifluoroacetic acid (TFA)

    • Solvent : Dichloromethane (CH₂Cl₂)

    • Conditions : 20°C

    • Yield : 96%

Key Observations

  • The first step likely involves a Buchwald-Hartwig amination or similar coupling to form the central 1,4-phenylenebis(azanetriyl) structure.

  • The second step removes protective groups or hydrolyzes intermediates to yield the final tetrabenzoic acid.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
1Pd(OAc)₂, P(t-Bu)₃, NaO-t-Bu, Toluene, 75°C48%
2TFA, CH₂Cl₂, 20°C96%

Nucleophilic Aromatic Substitution

A second method employs nucleophilic aromatic substitution (SNAr) using 4-fluorobenzonitrile and aniline derivatives, followed by hydrolysis to carboxylic acids, as detailed in Asian Journal of Chemistry (2014).

Mechanistic Insights

  • The SNAr reaction replaces fluorine atoms on 4-fluorobenzonitrile with amine groups from p-phenylenediamine, forming a dinitrile intermediate.

  • Subsequent hydrolysis converts nitrile groups (-CN) to carboxylic acids (-COOH) under basic conditions.

Table 2: Reagents and Conditions for Nucleophilic Substitution

StepReagentsConditionsOutcome
14-FBN, p-PDA, NaHRT–60°C, polar aprotic solventDinitrile intermediate
2NaOH/KOH, H₂OReflux, alkaline conditionsTetrabenzoic acid

Optimization of Reaction Parameters

Critical parameters affecting yield and purity include catalyst choice, solvent polarity, and reaction temperature.

Catalyst Selection

  • Pd(OAc)₂ is preferred for coupling reactions due to its compatibility with azanetriyl formation.

  • Phosphine ligands like P(t-Bu)₃ enhance catalytic activity by stabilizing Pd intermediates.

Solvent Effects

  • Toluene (non-polar) favors coupling reactions, while DMF (polar aprotic) supports SNAr reactions.

  • CH₂Cl₂ in the second step of Method 1 facilitates TFA-mediated deprotection.

Characterization Techniques

Key characterization methods include:

  • FTIR : Peaks at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1600 cm⁻¹ (C=C aromatic).

  • ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm) and -NH groups (δ 5.0–5.5 ppm).

  • ¹³C NMR : Carboxylic carbons (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm).

Challenges and Limitations

  • Low Yield in Method 1 : The 48% yield in Step 1 may necessitate large-scale optimization.

  • Handling Pd Catalysts : High cost and sensitivity to oxygen/moisture require inert conditions.

  • Purification : TFA-mediated steps may introduce impurities, requiring additional purification.

Scientific Research Applications

Structural Features

The compound features a tetrabenzoic acid core linked by azanetriyl groups, which enhances its chemical reactivity and potential interactions with biological targets. The presence of multiple aromatic rings contributes to its stability and hydrophobic character.

Medicinal Chemistry

Materials Science

  • Polymer Chemistry
    • The tetrabenzoic acid structure allows for the synthesis of polymers with enhanced thermal and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve material strength and stability under various conditions .
  • Nanotechnology
    • The potential for functionalizing nanoparticles with this compound has been explored for drug delivery systems. Its ability to interact with biological membranes can be leveraged to enhance the targeting of therapeutic agents to specific sites within the body .

Anticancer Activity Summary

CompoundCell Line TestedInhibition Percentage
4gMOLT-4 (Leukemia)84.19%
4pSF-295 (CNS)72.11%

Case Study 1: Anticancer Screening

A study conducted by Güzel-Akdemir et al. evaluated various derivatives related to tetrabenzoic acids for their anticancer activity against a panel of human cancer cell lines. The findings indicated that structural modifications could significantly enhance antitumor efficacy .

Case Study 2: Polymer Development

Research into the incorporation of tetrabenzoic acid derivatives into polymer matrices demonstrated improved mechanical properties and thermal stability. This work suggests potential applications in creating advanced materials for aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Key Applications Thermal Stability (m.p.)
Mc 1,4-Phenylenebis(azanetriyl) 4 × COOH MOFs, HOFs, gas separation 287–290°C
H4PBPTA (Pyridine-based analog) 1,4-Phenylenebis(pyridine) 4 × COOH CO₂ electroreduction, catalysis N/A
Zr-BBI (Bisimidazole-based) Bisimidazole 4 × COOH pH sensing, Cr(VI) reduction Stable in acidic/basic
Ethynediyl derivative 1,4-Phenylethynediyl 2 × COOH Optoelectronics N/A
PATA (Ammonium-functionalized) 1,4-Phenylenebis(azanetriyl) 4 × CHO (aldehyde) COFs for CO₂ reduction N/A

Key Comparisons

Coordination Behavior and MOF Performance Mc’s azanetriyl core provides nitrogen coordination sites, enabling robust MOFs with Zr or Cu nodes for gas separation (e.g., HOF-ZSTU-4 ) and catalysis . H4PBPTA incorporates pyridine rings, enhancing π-conjugation and charge transfer in Cu-MOFs for CO₂ electroreduction at low overpotentials (−1.45 V vs. Ag/Ag⁺) . Zr-BBI’s bisimidazole units enable pH-sensitive luminescence and high stability in aqueous systems, unlike Mc’s purely carboxylate-based coordination .

Thermal and Chemical Stability Mc exhibits exceptional thermal stability (m.p. ~290°C), surpassing many aldehyde-based ligands like PATA .

Electronic and Spectral Properties

  • Mc ’s FTIR and NMR profiles confirm strong hydrogen bonding (broad O–H stretch at 3378 cm⁻¹) and aromatic conjugation .
  • Ethynediyl derivatives (e.g., ) show distinct C≡C stretches (~2222 cm⁻¹), enabling applications in optoelectronics, whereas Mc’s azanetriyl core favors charge delocalization in MOFs .

Commercial Viability

  • Mc is commercially available at $56.00/100mg , comparable to other tetracarboxylates like 4,4',4'',4'''-(pyrenetetrayl)tetrabenzoic acid ($49.00/1g ). Pyridine-based ligands (e.g., H4PBPTA) are costlier due to complex synthesis .

Biological Activity

4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid, commonly referred to as TCPPDA, is a synthetic organic compound with the molecular formula C34H24N2O8C_{34}H_{24}N_{2}O_{8} and a molecular weight of 588.56 g/mol. This compound belongs to a class of benzoic acid derivatives and has garnered attention for its potential biological activities.

PropertyValue
Molecular FormulaC34H24N2O8
Molecular Weight588.56 g/mol
Density1.464 g/cm³ (predicted)
Boiling Point898.9 °C (predicted)
pKa3.72 (predicted)

Biological Activity

Research into the biological activity of TCPPDA is still emerging, but several studies have begun to elucidate its potential roles in various biological systems.

Antioxidant Activity

TCPPDA has been investigated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that TCPPDA may exhibit significant scavenging activity against free radicals, although detailed mechanisms remain to be fully characterized.

Antimicrobial Properties

Initial findings indicate that TCPPDA may possess antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antimicrobial agents. Further research is needed to determine its efficacy against a broader range of pathogens.

Anti-inflammatory Effects

TCPPDA has also been evaluated for its anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Efficacy Study :
    • A study assessed TCPPDA's ability to reduce oxidative stress in cultured human cells. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with TCPPDA compared to control groups.
    • Reference :
  • Antimicrobial Activity Assessment :
    • A series of experiments were conducted to evaluate the antimicrobial efficacy of TCPPDA against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
    • Reference :
  • Inflammation Model :
    • In a murine model of acute inflammation, TCPPDA treatment led to a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
    • Reference :

Q & A

Basic: What are the optimized synthetic routes for 4,4',4'',4'''-(1,4-phenylenebis(azanetriyl))tetrabenzoic acid, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via a solvent-free mechanochemical approach using a ball mill. A stoichiometric mixture of 4-methylacetophenone, terephthalaldehyde, and NaOH is ground for 1 hour, followed by acidification and purification . Yield optimization requires precise control of molar ratios (e.g., 10 mmol 4-methylacetophenone to 20.1 mmol terephthalaldehyde) and reaction time. Impurities often arise from incomplete condensation, which can be mitigated using DMSO-d6 for NMR-based purity validation . Alternative routes, such as reflux in ethanol with acetic acid catalysis (common for related tetracarboxylic acids), may introduce side products like unreacted aldehyde intermediates .

Basic: What spectroscopic and crystallographic methods are used to confirm the structural integrity of this ligand?

Answer:

  • 1H NMR in DMSO-d6 (500 MHz) resolves aromatic protons and confirms symmetry via singlet peaks for equivalent hydrogen atoms. For example, the central phenyl ring protons appear as a singlet at δ ~7.8 ppm, while carboxylic acid protons are often absent due to deuteration .
  • Single-crystal X-ray diffraction (SCXRD) is critical for verifying connectivity in metal-organic frameworks (MOFs). For instance, Zr-BBI MOF structures reveal 8-connected Zr6 clusters coordinated to the ligand’s carboxylate groups, confirming tetrahedral geometry .
  • FT-IR identifies deprotonation states: free carboxylic acids show broad O–H stretches (~2500–3000 cm⁻¹), while carboxylates exhibit asymmetric/symmetric stretches at ~1550 and ~1400 cm⁻¹ .

Advanced: How does this ligand enable the construction of ultra-stable MOFs, and what design principles govern its connectivity?

Answer:
The ligand’s four carboxylate groups and rigid phenyl-azanetriyl backbone allow high connectivity (up to 18-connected nets) when paired with Zr6 clusters. For example, Zr-BBI MOFs exhibit exceptional stability (pH 1–12) due to strong Zr–O bonds and π-stacking between imidazole units . Design considerations include:

  • Node-Ligand Ratio: A 1:1 Zr6-to-ligand ratio ensures balanced charge and porosity.
  • Functional Group Synergy: Bisimidazole units in derivatives enhance fluorescence and protonation-dependent behavior, enabling pH sensing .
  • Topology: Ternary trigonal prismatic superpolyhedra are favored for ultraporous frameworks .

Advanced: How does this ligand enhance photocatalytic performance in Cr(VI) reduction, and what mechanistic insights exist?

Answer:
In Zr-BBI, the ligand’s imidazole units act as electron reservoirs, facilitating visible-light-driven Cr(VI) → Cr(III) reduction. Key factors:

  • Bandgap Engineering: The ligand’s π-conjugated system lowers the MOF’s bandgap (~2.3 eV), enabling visible-light absorption .
  • Hole Scavengers: Adding benzyl alcohol increases efficiency (k = 0.073 min⁻¹) by suppressing charge recombination .
  • Adsorption-Photoreduction Synergy: High Cr2O7²⁻ affinity (KSV = 6.49 × 10⁴ M⁻¹) concentrates pollutants near active CoTAPP sites in COF hybrids .

Advanced: How do conflicting reports on framework stability under acidic/basic conditions inform material design?

Answer:
While Zr-BBI retains crystallinity in pH 1–12 , HOFs derived from similar ligands undergo solid-state phase transitions via carboxyl torsion, reducing stability . Contradictions arise from:

  • Metal-Ligand Bond Strength: Zr–O bonds are hydrolysis-resistant, whereas HOFs rely on weaker hydrogen bonds.
  • Functional Group Effects: Electron-withdrawing groups (e.g., imidazole) stabilize MOFs but may destabilize HOFs under polar solvents.

Advanced: What strategies resolve contradictions in ligand reactivity during MOF/COF synthesis?

Answer:
Discrepancies in reactivity (e.g., incomplete coordination vs. overfunctionalization) are addressed by:

  • Solvent Screening: DMF improves solubility for MOFs, while ionic liquids template COF growth .
  • In Situ Monitoring: Raman spectroscopy tracks ligand deprotonation during crystallization.
  • Post-Synthetic Modification: Introducing cationic units (e.g., TMA in COFs) enhances CO2 uptake without altering ligand core .

Advanced: How do substituents on the ligand backbone influence MOF/COF electronic properties?

Answer:

  • Imidazole Derivatives: Enhance fluorescence and proton conductivity via H-bonding networks .
  • Pyrene-Tethered Ligands: Extend π-conjugation for photoluminescent COFs (e.g., emission at 450 nm) .
  • Cationic Modifications: Quaternary ammonium groups in COFs improve CO2/N2 selectivity by 40% .

Advanced: What role does this ligand play in covalent organic frameworks (COFs) for energy conversion?

Answer:
As a linker in porphyrin-based COFs, it enables:

  • Charge Transport: The phenyl-azanetriyl spacer bridges CoTAPP catalytic sites and TMA units, enhancing electron transfer .
  • Pore Environment Tuning: Cationic TMA groups increase CO2 adsorption (8.2 mmol/g at 298 K), critical for electrocatalytic reduction .

Advanced: How does ligand geometry dictate gas adsorption selectivity in porous materials?

Answer:

  • Microporosity: The ligand’s rigid backbone creates 1D channels (~6 Å) in HOF-ZSTU-4, optimizing C2H2/CO2 separation (S = 12.7) .
  • Functional Pockets: Azanetriyl groups in MOFs preferentially bind SO2 via dipole interactions (Qst = 45 kJ/mol) .

Advanced: What are the emerging applications of this ligand beyond MOFs/COFs?

Answer:

  • Biological Sensors: Derivatives with pyridyl termini show potential for pH-responsive drug delivery .
  • Electron Transport Layers: Aldehyde-functionalized analogs (e.g., 854938-59-3) act as hole-transport materials in perovskites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
Reactant of Route 2
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid

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